![molecular formula C9H9N3O2 B2911542 Ethyl imidazo[1,2-B]pyridazine-3-carboxylate CAS No. 1420623-75-1](/img/structure/B2911542.png)
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate
Vue d'ensemble
Description
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug discovery and development. The imidazo[1,2-B]pyridazine scaffold is an important heterocyclic nucleus that can provide a variety of bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate . This method provides a simple and practical approach to synthesizing 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. Optimization of reaction conditions, purification processes, and quality control measures are essential for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound featuring fused imidazole and pyridazine structures with an ethyl ester functional group at the carboxylate position. It is a molecule of interest in medicinal chemistry and organic synthesis because of its diverse biological activities and synthetic versatility.
Scientific Research Applications
Organic Chemistry: this compound serves as a versatile scaffold in organic synthesis. It is designed and synthesized for use in drug development. The structure of the synthesized compound can be characterized by 1H NMR, 13C NMR, FTIR, and MS. A convenient two-step, one-pot synthesis has been reported to simplify the process and improve yield efficiency.
Biochemistry: Imidazo[1,2-B]pyridazine derivatives exhibit different biological activities and pharmacological properties, including antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity, as well as acting as acetylcholinesterase inhibitors. The biological activity of these compounds is evaluated in vitro.
Drug Development: Derivatives of this compound are explored as potential pharmaceuticals targeting various diseases, particularly cancer and infectious diseases. Novel imidazo[1,2-b]pyridazine derivatives are used in the treatment of conditions where targeting the JAK pathway or inhibiting JAK kinases can be therapeutically useful . These compounds can act as simultaneous potent JAK1, JAK2, and JAK3 inhibitors .
Potential Therapeutic Applications :
- Neoplastic diseases: leukemia, lymphomas, solid tumors
- Transplant rejection: bone marrow transplant applications (e.g., graft-versus-host disease)
- Autoimmune diseases: diabetes, multiple sclerosis, rheumatoid arthritis
- Eye diseases: dry eye, glaucoma, uveitis, diabetic retinopathy, allergic conjunctivitis, or age-related macular degeneration
- Skin inflammatory diseases: atopic dermatitis or psoriasis
Anti-TB Activity: Imidazo[1,2-a]pyridine analogues exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mécanisme D'action
The mechanism of action of ethyl imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-B]pyridazine derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects . The exact mechanism of action may vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have similar structures but differ in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyrimidines: These compounds also have similar structures and are known for their applications in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can differ from those of other imidazo-heterocyclic compounds.
Activité Biologique
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique bicyclic structure that integrates an imidazole ring with a pyridazine ring, has garnered attention due to its pharmacological properties, including anticancer, anti-inflammatory, and antiparasitic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Composition
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : Approximately 179.19 g/mol
- Structural Features : The compound contains an ethyl ester functional group at the carboxylate position, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes. A notable method includes a convenient two-step one-pot synthesis that simplifies production and enhances yield efficiency.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-B]pyridazine, including this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit various cancer cell lines through mechanisms such as kinase inhibition. For instance:
- In vitro studies have shown that this compound inhibits specific kinases involved in cancer progression while maintaining lower toxicity profiles compared to traditional chemotherapeutics.
Anti-inflammatory Effects
This compound has been identified as a potential anti-inflammatory agent. It interacts with critical inflammatory pathways, particularly targeting interleukin-17A (IL-17A), which plays a significant role in chronic inflammation:
- Mechanism of Action : The compound affects the IL-23/IL-17 axis, leading to reduced inflammation and potential therapeutic effects in conditions such as psoriasis and other autoimmune diseases.
Antiparasitic Activity
The compound has also shown promising results against parasitic infections. In exploratory toxicology studies involving derivatives of imidazo[1,2-a]pyridine (which share structural similarities), significant antiparasitic activity was observed against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in 2022, researchers evaluated the anticancer efficacy of various imidazo[1,2-B]pyridazine derivatives. This compound was found to significantly inhibit the growth of multiple cancer cell lines with IC50 values comparable to established chemotherapy agents. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory properties of this compound revealed its ability to downregulate pro-inflammatory cytokines in vitro. The study demonstrated that treatment with this compound led to a marked reduction in IL-6 and TNF-alpha levels in cultured macrophages, indicating its potential utility in treating inflammatory diseases .
Propriétés
IUPAC Name |
ethyl imidazo[1,2-b]pyridazine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKOJJIHJFBXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.